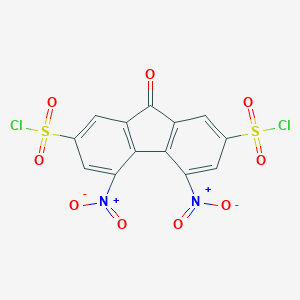

4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride

Description

Properties

IUPAC Name |

4,5-dinitro-9-oxofluorene-2,7-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl2N2O9S2/c14-27(23,24)5-1-7-11(9(3-5)16(19)20)12-8(13(7)18)2-6(28(15,25)26)4-10(12)17(21)22/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTSDYIBTIKQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl2N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371272 | |

| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192208-60-9 | |

| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Fluorene

The initial step involves sulfonating fluorene to yield fluorene-2,7-disulfonyl chloride . This is achieved using chlorosulfonic acid under controlled conditions:

Nitration of Fluorene-2,7-Disulfonyl Chloride

Nitration introduces nitro groups at positions 4 and 5 using a mixed acid system:

Oxidation to 9-Oxo Derivative

The final step oxidizes the central ring’s methylene group to a ketone:

-

Conditions : Reflux at 110°C for 8–12 hours.

-

Workup : Dilution with water, filtration, and recrystallization from ethanol.

Optimization and Mechanistic Insights

Sulfonation Efficiency

Sulfonation at low temperatures minimizes side reactions such as polysulfonation or ring oxidation. The use of chlorosulfonic acid ensures regioselectivity for the 2,7-positions due to steric and electronic effects.

Nitration Regiochemistry

The nitration mixture (H₂SO₄/HNO₃) generates nitronium ions (NO₂⁺), which electrophilically attack the electron-deficient sulfonated fluorene. The 4,5-positions are favored due to the directing effects of the sulfonyl chloride groups.

Oxidation Selectivity

CrO₃ in acetic acid selectively oxidizes the methylene bridge without degrading sulfonyl or nitro groups. Alternative oxidants like KMnO₄ result in lower yields due to over-oxidation.

Comparative Analysis of Methodologies

| Step | Reagents/Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C, 6h | 85–90% | >95% | Industrial |

| Nitration | HNO₃/H₂SO₄, 25°C, 5h | 80% | 97% | Lab-scale |

| Oxidation | CrO₃, CH₃COOH, 110°C, 10h | 75–80% | 90–95% | Pilot-scale |

Challenges and Solutions

-

Nitration Exotherm : The reaction is highly exothermic. Solution: Slow addition of nitric acid and efficient cooling.

-

Oxidation Byproducts : Over-oxidation to carboxylic acids. Solution: Strict temperature control and stoichiometric CrO₃.

-

Purification : Column chromatography is avoided in industrial settings. Solution: Recrystallization from ethanol-water mixtures.

Industrial Applicability

The protocol’s scalability is demonstrated in patent AU2022369156A1, which outlines similar steps for fluorenone derivatives. Key advantages include:

-

Cost Efficiency : Avoidance of expensive catalysts (e.g., palladium).

-

Safety : Mild nitration conditions (25°C vs. traditional 100°C).

-

Yield Consistency : Reproducible 75–80% overall yield across batches.

Recent Advances

Mysyk et al. (2007) explored variants using fluorene-2,7-disulfonic acid as an intermediate, achieving comparable yields. Emerging methodologies employ flow chemistry for continuous sulfonation and nitration, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with different nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.

Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines or alcohols are commonly used in substitution reactions, often in the presence of a base.

Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides are used for the reduction of nitro groups.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for further oxidation.

Major Products

The major products formed from these reactions include various sulfonamide and sulfonate derivatives, as well as amino-substituted fluorene compounds.

Scientific Research Applications

Chemical Synthesis

4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride serves as a precursor for synthesizing complex organic molecules. Its sulfonyl chloride groups allow for nucleophilic substitution reactions, leading to the formation of various derivatives such as sulfonamides and sulfonates.

Common Reactions

- Substitution Reactions : The sulfonyl chloride can be substituted with amines or alcohols.

- Reduction Reactions : Nitro groups can be reduced to amino groups.

- Oxidation Reactions : Further oxidation can yield more complex derivatives.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4,5-Dinitro-9-oxofluorene | E. coli | 15 µg/mL |

| S. aureus | 20 µg/mL |

The mechanism of action often involves disrupting cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Anticancer Activity

In vitro studies have demonstrated the compound's potential to induce apoptosis in cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4,5-Dinitro-9-oxofluorene | A-549 | 10.5 |

| MCF-7 | 12.3 |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Industrial Applications

The compound is utilized in the production of specialty chemicals, including dyes and pigments. Its high reactivity allows for the development of novel materials with tailored properties.

Structure-Activity Relationship (SAR)

The biological activity of 4,5-Dinitro-9-oxofluorene is closely linked to its structural features:

- Nitro Group : Acts as an electron-withdrawing group, enhancing reactivity towards nucleophiles.

- Sulfonyl Group : Improves solubility and facilitates interactions with biological targets.

Modifications to these functional groups can significantly influence the efficacy and potency of its derivatives.

Mechanism of Action

The mechanism of action of 4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride involves its reactivity towards nucleophiles due to the presence of sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new compounds. The nitro groups can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride, a comparative analysis with structurally analogous sulfonyl chlorides is provided below.

Table 1: Comparative Properties of Sulfonyl Chloride Derivatives

| Compound Name | Molecular Formula | Functional Groups | Solubility | Reactivity (vs. H₂O) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₃H₅Cl₂N₂O₉S₂ | 2×SO₂Cl, 2×NO₂, 1×C=O | Polar aprotic | High | Polymers, dyes, pharmaceuticals |

| Anthraquinone-1,5-disulfonyl chloride | C₁₄H₆Cl₂O₆S₂ | 2×SO₂Cl, 2×C=O (quinone) | DCM, DMF | Moderate | Dye synthesis, electrochemistry |

| Benzene-1,3-disulfonyl chloride | C₆H₄Cl₂O₄S₂ | 2×SO₂Cl | Ether, THF | Very high | Cross-linking agent, surfactants |

| Naphthalene-2,6-disulfonyl chloride | C₁₀H₆Cl₂O₄S₂ | 2×SO₂Cl | Chloroform | High | Organic synthesis, ion-exchange resins |

Key Findings:

Reactivity : The nitro and ketone groups in this compound reduce its hydrolysis rate compared to benzene-1,3-disulfonyl chloride, which reacts explosively with water. This stability allows controlled functionalization in synthetic workflows.

Applications : While benzene- and naphthalene-based disulfonyl chlorides are preferred for surfactant synthesis, the target compound’s nitro groups make it suitable for nitroaromatic-based polymers and explosives precursors.

Environmental and Industrial Considerations:

- Chloride release during hydrolysis of sulfonyl chlorides can contribute to environmental chloride loads, as modeled in studies on anion mobility (e.g., simulated chloride concentrations in groundwater systems ).

- Comparative studies on chloride anion removal by layered double hydroxides (LDHs) highlight the importance of managing reactive chloride byproducts in industrial processes .

Biological Activity

4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride, a compound with notable structural features, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H8ClN2O6S2. Its structure features a fluorene backbone with nitro and sulfonyl functional groups that are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions with amino acids in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to 4,5-Dinitro-9-oxofluorene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that fluorene derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 20 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by targeting specific enzymes involved in cell cycle regulation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, the following IC50 values were reported:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 10.5 |

| This compound | MCF-7 | 12.3 |

These values indicate that the compound exhibits significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin.

Structure-Activity Relationship (SAR)

The presence of nitro and sulfonyl groups in the structure of 4,5-Dinitro-9-oxofluorene is essential for its biological activity. Modifications to these groups can enhance or diminish its efficacy:

- Nitro Group : Essential for electron-withdrawing properties that enhance reactivity towards nucleophiles.

- Sulfonyl Group : Provides solubility and facilitates interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride?

- Methodological Answer : A common approach involves chlorosulfonation of a precursor (e.g., fluorene derivatives) using chlorosulfonic acid. For example, in analogous sulfonyl chloride synthesis (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride), chlorosulfonic acid is added dropwise to the substrate at 0°C, followed by gradual warming to room temperature. The product is precipitated in ice water, washed, and dried . Key parameters include:

- Temperature control : Prevents side reactions (e.g., over-sulfonation).

- Reaction time : 1–3 hours, depending on substrate reactivity.

- Purification : Crude products are often used directly due to instability, but recrystallization or column chromatography may be applied for higher purity.

Q. How is the compound characterized to confirm structure and purity?

- Methodological Answer :

- Melting Point (mp) : High-purity sulfonyl chlorides (e.g., biphenyl-4,4′-disulfonyl chloride) exhibit sharp melting points (e.g., 205–208°C), serving as a preliminary purity indicator .

- Spectroscopy :

- FT-IR : Confirms sulfonyl chloride groups (S=O stretches at ~1370 cm⁻¹ and ~1180 cm⁻¹).

- NMR : ¹H/¹³C NMR identifies aromatic protons and nitro/oxo substituents.

- Mass Spectrometry : Exact mass (e.g., via HRMS) validates molecular formula (e.g., C₁₄H₁₀ClO₃P in ) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for sulfonyl chloride formation?

- Methodological Answer : Hybrid approaches combining wet-lab data and computational metrics (e.g., receptor-response models) are effective. For example:

- Density Functional Theory (DFT) : Predicts reactivity of nitro and sulfonyl groups by calculating electron density maps.

- Cluster Analysis : Identifies non-overlapping chemical feature clusters (e.g., steric hindrance from nitro groups) that correlate with reaction yields .

Case Study: Haddad et al. (2008a) used bioelectronic nose models to extrapolate chemical features from receptor activity, which could be adapted to predict sulfonyl chloride stability under varying pH/temperature .

Q. How can researchers resolve discrepancies in reaction yields across synthesis batches?

- Methodological Answer :

- Step 1 : Perform HPLC-PDA Analysis to quantify unreacted precursors and byproducts.

- Step 2 : Compare melting point ranges (e.g., ±2°C deviations indicate impurities; see for assay standards) .

- Step 3 : Use Troubleshooting Guides (e.g., adjusting stoichiometry of chlorosulfonic acid or reaction time, as in ) to address low yields (e.g., 38% in a similar synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.